molecular formula C15H13N3O4 B2834759 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 860610-38-4

4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No. B2834759
M. Wt: 299.286
InChI Key: RFEGFXKPUSHEIU-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-b]pyridine, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . The compound also contains a carboxylic acid group, a methoxy group, and a phenoxy group, which could potentially influence its chemical properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by its various functional groups. The pyrazolo[3,4-b]pyridine core is a bicyclic structure with two nitrogen atoms in the pyrazole ring and one in the pyridine ring . The methoxy, phenoxy, and carboxylic acid groups attached to this core would further influence its structure.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is typically reactive and can undergo various reactions such as esterification and amide formation. The methoxy and phenoxy groups might also participate in reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would be influenced by the polar groups present in its structure .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Routes and Binding Affinity : A number of 4-aminopyrazolo[3,4-b]pyridines carboxylic acid esters were synthesized, showing high affinity and selectivity toward the A1 receptor subtype. These compounds were characterized by significant improvement in binding affinity compared with other pyrazolo-pyridines, underlining their potential in targeted receptor modulation (Manetti et al., 2005).

  • X-ray Powder Diffraction Data : X-ray powder diffraction data for a related compound, an important intermediate in the synthesis of the anticoagulant apixaban, highlights the precision of structural determination essential for understanding compound properties (Qing Wang et al., 2017).

Chemical Interactions and Properties

  • Tautomerism and Hydrogen Bonding : Research on NH-pyrazoles revealed insights into tautomerism and hydrogen bonding patterns, essential for predicting the reactivity and interaction of chemical species. This understanding is crucial for designing compounds with specific biological or chemical properties (Cornago et al., 2009).

  • Corrosion Inhibition : Pyrazoline derivatives have been investigated for their potential in corrosion inhibition of mild steel in hydrochloric acid solution. These findings have practical applications in industries where metal preservation is crucial (Lgaz et al., 2020).

Biological Activity and Pharmacological Applications

  • Cytotoxicity and Anticancer Potential : Synthesis and evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for developing new anticancer agents (Hassan et al., 2014).

  • Antiallergic Activity : The synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines demonstrated significant potency, outperforming disodium cromoglycate in certain derivatives. These compounds hold promise for developing new treatments for allergies (Nohara et al., 1985).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken while handling this compound, especially if it exhibits bioactive properties .

Future Directions

The future research on this compound could focus on exploring its potential biological activities and developing efficient methods for its synthesis. Given the biological activities exhibited by related pyrazolo[3,4-b]pyridine compounds, this compound could be a potential candidate for drug development .

properties

IUPAC Name

4-(4-methoxyphenoxy)-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-18-14-11(8-17-18)13(12(7-16-14)15(19)20)22-10-5-3-9(21-2)4-6-10/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEGFXKPUSHEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)OC3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

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